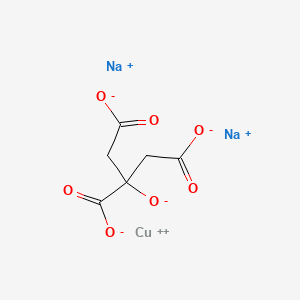
Disodium cupric citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium cupric citrate is a useful research compound. Its molecular formula is C6H4CuNa2O7 and its molecular weight is 297.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Formation
Disodium cupric citrate is formed by the complexation of copper ions with citric acid. This process enhances the bioavailability of copper, making it a preferred choice in various applications. The compound exhibits a high solubility in water, which is advantageous for its use in biological systems.
Nutritional Supplement
This compound is utilized as a dietary supplement in animal feed. Its organic form of copper enhances the growth performance of livestock, particularly pigs and poultry. Studies have shown that supplementation leads to improved weight gain and feed efficiency.
- Case Study : A study conducted on weaned pigs demonstrated that dietary cupric citrate supplementation resulted in a significant increase in average daily gain (ADG) and improved feed conversion ratios (FCR) compared to control groups .
Environmental Impact
The use of organic copper sources like this compound reduces environmental pollution associated with heavy metals. Organic forms are more readily absorbed by animals, leading to lower fecal copper levels and reduced soil contamination.
Urolithiasis Treatment
This compound has been explored for its potential in treating kidney stones. By alkalinizing urine, it helps dissolve uric acid and calcium oxalate stones, reducing pain and preventing recurrence.
- Case Study : Clinical trials have indicated that patients receiving this compound experienced fewer episodes of kidney stone formation, attributed to its ability to maintain a higher urinary pH .
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties, making it beneficial in wound healing applications. Its efficacy against various pathogens supports its use in topical formulations.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent in wound care products .
Biomaterials Development
The compound's biocompatibility has led to its exploration in the development of biomaterials for tissue engineering. This compound can be incorporated into polymer matrices to enhance mechanical properties and promote cell adhesion.
- Case Study : Research on citrate-based biomaterials indicated that incorporating this compound improved the mechanical strength and degradation rates of scaffolds used for soft tissue regeneration .
Odor Neutralization
Recent studies have investigated the use of this compound in formulations designed to eliminate odors. Its ability to neutralize odors makes it suitable for applications in household products and industrial settings.
Propriétés
Numéro CAS |
65330-59-8 |
|---|---|
Formule moléculaire |
C6H4CuNa2O7 |
Poids moléculaire |
297.62 g/mol |
Nom IUPAC |
copper;disodium;2-oxidopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7O7.Cu.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q-1;+2;2*+1/p-3 |
Clé InChI |
UYPXEWCCJKVKPX-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Cu+2] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Cu+2] |
Key on ui other cas no. |
65330-59-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















